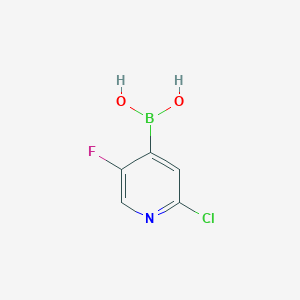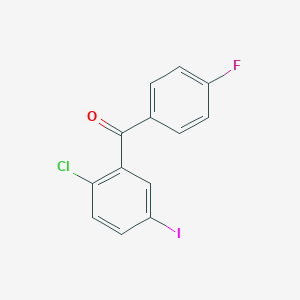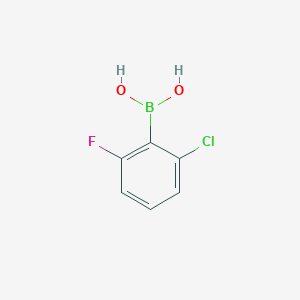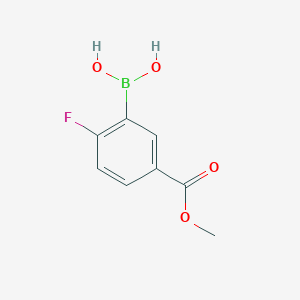
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid
Descripción general
Descripción
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and synthesis of structurally related boronic acids and their derivatives, which can be informative for understanding the properties and reactivity of 2-fluoro-5-(methoxycarbonyl)phenylboronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogenated intermediates, as seen in the synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid, which could be analogous to the synthesis of 2-fluoro-5-(methoxycarbonyl)phenylboronic acid . The synthesis of complex boronic acid derivatives can also involve multiple steps, including protection and deprotection strategies, as well as the use of organometallic reagents .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is influenced by the substituents on the phenyl ring. For example, the presence of fluorine can affect the electronic properties of the molecule, as seen in the study of fluoro-substituted 2-formylphenylboronic acids . The molecular structure can be determined using techniques such as X-ray diffraction, as demonstrated for various boronic acid derivatives .
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, including the Suzuki–Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds . The ortho-substituent on phenylboronic acids can influence the reactivity, as seen in the catalysis of dehydrative condensation reactions . Additionally, boronic acids can form reversible covalent complexes with diols, including sugars, which is a property that can be exploited in sensor applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, stability, and pKa, are affected by their substituents. The presence of electron-withdrawing groups, such as fluorine, can lower the pKa and influence the stability of the boronic acid and its tautomeric forms . The binding interactions with sugars also highlight the importance of the boronic acid's functional groups in determining its affinity for diols .
Aplicaciones Científicas De Investigación
-
Sensing Applications
- Boronic acids are increasingly used in diverse areas of research .
- They interact with diols and strong Lewis bases such as fluoride or cyanide anions .
- This leads to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
-
Friedel-Crafts Alkylation
-
Suzuki-Miyaura Cross-Coupling Reactions
-
Synthesis of 9,10-diarylanthracenes
-
Cross-Coupling with Carbazolyl or Aryl Halides
-
Functionalization via Lithiation
-
Selective Rhodium-Catalyzed Conjugate Addition Reactions
-
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
- Catalytic Protodeboronation of Pinacol Boronic Esters
- This compound can be used in the catalytic protodeboronation of pinacol boronic esters .
- This process utilizes a radical approach .
- Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- This is a valuable but previously unknown transformation .
- The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety And Hazards
Propiedades
IUPAC Name |
(2-fluoro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSASJWBQVSRTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629640 | |
| Record name | [2-Fluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid | |
CAS RN |
850568-04-6 | |
| Record name | [2-Fluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





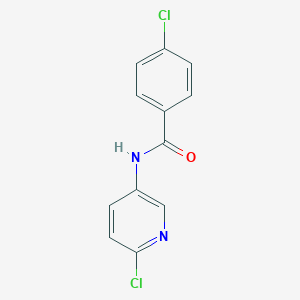
![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

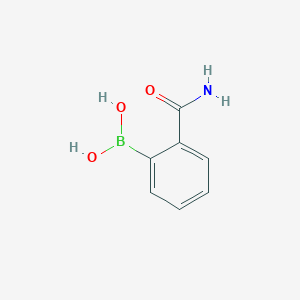
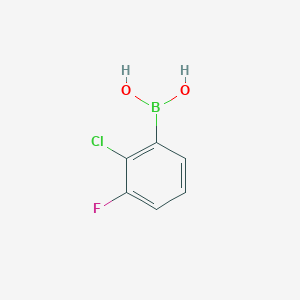
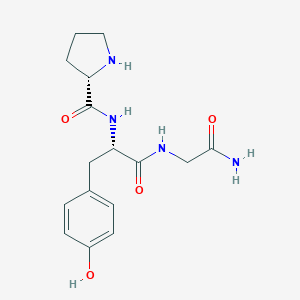
![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
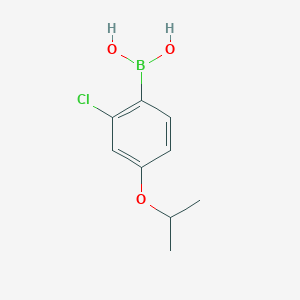
![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)
